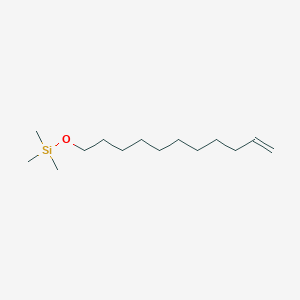

Trimethyl(undec-10-enoxy)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trimethyl(undec-10-enoxy)silane (TUDS) is a silane compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 173°C and a melting point of -66°C. TUDS is a versatile compound with a variety of applications in the laboratory, including synthesis and analysis. In addition, it has been used in the study of biochemical and physiological effects, as well as in the development of new technologies.

Scientific Research Applications

Surface Modification and Thin Film Fabrication

Trimethyl(undec-10-enoxy)silane is instrumental in surface chemistry and materials science, particularly in modifying surface properties and fabricating thin films. For example, its derivatives have been used for the covalent assembly of siloxane-based photopatternable monolayers. Upon UV light exposure, these monolayers generate reactive hydroxyl-terminated surfaces without compromising film quality, as demonstrated in a study focusing on photoinduced deprotection and ZnO patterning. This research highlights the potential of such silane derivatives in creating well-defined features on surfaces, which is crucial for various applications in electronics and nanotechnology (Zubkov et al., 2005).

Polymerization and Material Synthesis

In polymer chemistry, this compound derivatives facilitate the synthesis of novel materials. A study on the laser-induced formation of polymers from unsaturated (organyl)trimethylsilanes in the gas phase revealed that UV excitation leads to the polymerization of such compounds, resulting in the deposition of thin films of solid organosilicon polymers. This process illustrates a unique photopolymerization method that omits the need for photoinitiators, opening new avenues for the synthesis of materials with potential applications in coatings, adhesives, and electronics (Pola et al., 2001).

Surface Engineering and Hydrophobic Coatings

This compound and its analogs are also pivotal in engineering surfaces with desired properties, such as hydrophobicity. Research into the modification of silica surfaces with organosilanes has provided insights into how these compounds influence surface characteristics like grafting density, surface energy, and hydrophobicity. This understanding is crucial for the development of materials with tailored interfacial properties, which find applications in coatings, sensors, and biomaterials (Ji et al., 2017).

Corrosion Inhibition

In the context of corrosion science, derivatives of this compound serve as effective corrosion inhibitors. A study on the inhibitive effect of silane derivatives, including their application on brass surfaces, demonstrated that self-assembled monolayers (SAMs) of these compounds significantly enhance corrosion resistance. Such findings are essential for protecting metals and alloys in harsh environments, highlighting the potential of silane derivatives in materials protection and preservation (Fan et al., 2011).

Mechanism of Action

Target of Action

Trimethyl(undec-10-enoxy)silane is a type of silane, which are often used as an alternative to toxic reducing agents . The primary targets of this compound are molecules that require reduction, such as aldehydes and ketones .

Mode of Action

The mode of action of this compound involves the donation of hydride or hydrogen atoms to its targets . This is due to the electron-releasing strength of the carbon-silicon bond, which can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group .

Biochemical Pathways

Silanes in general are known to participate in a variety of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions can lead to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Result of Action

The result of this compound’s action is the reduction of its target molecules. This can lead to the formation of new compounds, depending on the specific targets and reaction conditions . For instance, in the case of aldehydes and ketones, the result would be the corresponding alcohols .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

trimethyl(undec-10-enoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5H,1,6-14H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPUNQPMNQHBJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCCCCCCCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347979 |

Source

|

| Record name | 11-Trimethylsilyloxy-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14031-97-1 |

Source

|

| Record name | 11-Trimethylsilyloxy-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)

![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)